N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Overview
Description
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. The newly synthesized compounds are then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various functionalized thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its cytotoxic properties and potential as an anticancer agent.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of both the nitrophenyl and phenylacetamide groups enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-15(10-12-4-2-1-3-5-12)18-17-20-19-16(25-17)11-13-6-8-14(9-7-13)21(23)24/h1-9H,10-11H2,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWUTWIZRTURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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